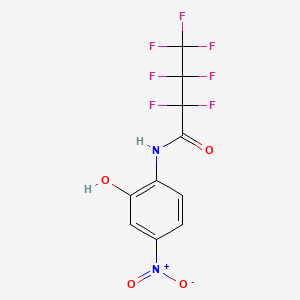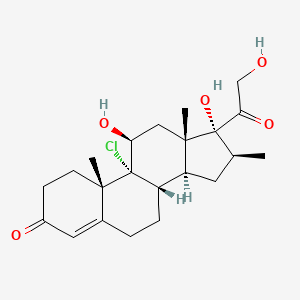
Quercetin 3-arabinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quercetin 3-arabinoside: is a naturally occurring flavonoid glycoside, specifically a derivative of quercetin. It is found in various plants and exhibits significant biological activities, including antioxidant, anti-inflammatory, and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Quercetin 3-arabinoside can be synthesized through enzymatic glycosylation, where quercetin is glycosylated using arabinose as the sugar donor. This process typically involves the use of glycosyltransferases, which facilitate the transfer of the sugar moiety to the quercetin molecule .
Industrial Production Methods: : Industrial production of this compound often involves extraction from natural sources such as fruits and leaves. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: : Quercetin 3-arabinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds. These products often exhibit enhanced biological activities compared to the parent compound .
Applications De Recherche Scientifique
Chemistry: : In chemistry, quercetin 3-arabinoside is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides .
Biology: : In biological research, this compound is studied for its antioxidant and anti-inflammatory properties. It is used to investigate the mechanisms of oxidative stress and inflammation in various biological systems .
Medicine: : this compound has potential therapeutic applications in medicine. It is being explored for its role in preventing and treating chronic diseases such as cardiovascular diseases, diabetes, and cancer due to its antioxidant and anti-inflammatory effects .
Industry: : In the industry, this compound is used in the formulation of dietary supplements and functional foods. Its antioxidant properties make it a valuable ingredient in health-promoting products .
Mécanisme D'action
Quercetin 3-arabinoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the production of inflammatory cytokines and enzymes, thereby exerting anti-inflammatory effects . Additionally, it has been shown to inhibit the activity of certain enzymes involved in carbohydrate metabolism, contributing to its potential antidiabetic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to quercetin 3-arabinoside include quercitrin (quercetin 3-rhamnoside), rutin (quercetin 3-rutinoside), hyperoside (quercetin 3-galactoside), and isoquercetin (quercetin 3-glucoside) .
Uniqueness: : this compound is unique due to its specific sugar moiety, arabinose, which contributes to its distinct biological activities. Compared to other quercetin glycosides, this compound exhibits stronger antioxidant and antibacterial activities .
Conclusion
This compound is a versatile flavonoid glycoside with significant biological activities and potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
5041-68-9 |
|---|---|
Formule moléculaire |
C20H18O11 |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1 |
Clé InChI |
BDCDNTVZSILEOY-BQCJVYABSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
melting_point |
239 °C |
Description physique |
Solid |
Numéros CAS associés |
5041-68-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)

![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)





![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)

![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)

